1H-Benzimidazol-2-yl carbonochloridate

Description

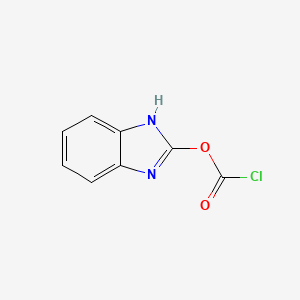

Structure

3D Structure

Properties

CAS No. |

412352-51-3 |

|---|---|

Molecular Formula |

C8H5ClN2O2 |

Molecular Weight |

196.59 g/mol |

IUPAC Name |

1H-benzimidazol-2-yl carbonochloridate |

InChI |

InChI=1S/C8H5ClN2O2/c9-7(12)13-8-10-5-3-1-2-4-6(5)11-8/h1-4H,(H,10,11) |

InChI Key |

UVHWJDNDJALUNW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)OC(=O)Cl |

Origin of Product |

United States |

Synthetic Pathways for 1h Benzimidazol 2 Yl Carbonochloridate and Analogues

Precursor Synthesis Strategies for Benzimidazole (B57391) Derivatives

The formation of the benzimidazole ring system is a cornerstone of many synthetic routes in medicinal chemistry. nih.govnih.govrsc.orgsemanticscholar.org This heterocyclic aromatic compound consists of a benzene (B151609) ring fused to the 4 and 5 positions of an imidazole (B134444) ring. nih.govrsc.orgresearchgate.net Numerous methods have been developed for its synthesis, which can be broadly categorized into cyclocondensation reactions and ring transformations.

Cyclocondensation is the most prevalent method for synthesizing the benzimidazole core. This strategy generally involves the reaction of an o-phenylenediamine (B120857) derivative with a one-carbon synthon, such as a carboxylic acid, aldehyde, or their derivatives. researchgate.netnih.gov

One of the earliest and most straightforward methods involves heating o-phenylenediamine with formic acid to produce benzimidazole. slideshare.net More advanced methods utilize various catalysts to improve yields and reaction conditions. For instance, the condensation of o-phenylenediamines with aryl aldehydes can be achieved using hydrogen peroxide and hydrochloric acid in acetonitrile (B52724) at room temperature, offering excellent yields and short reaction times. organic-chemistry.org

Catalysts play a significant role in modern cyclocondensation reactions. A wide array of catalysts have been employed, including metal-based systems like cobalt or iron nanocomposites, copper-catalyzed systems, and non-metallic catalysts. nih.govorganic-chemistry.org For example, a one-pot synthesis using a cobalt nanocomposite catalyst facilitates the coupling of phenylenediamines and aldehydes with high yields and good functional group tolerance. nih.gov Another approach uses D-Glucose as a biorenewable C1 synthon for the oxidative cyclization with o-phenylenediamines in water. organic-chemistry.org

| Reactants | Catalyst/Reagent | Key Features | Reference |

|---|---|---|---|

| o-phenylenediamine, Formic acid | Heat (100°C) | Classic method, simple procedure. | slideshare.net |

| o-phenylenediamines, Aryl aldehydes | H₂O₂ / HCl in ACN | Room temperature, short reaction time, high yields. | organic-chemistry.org |

| 2-Nitroanilines, Benzylamines | Cobalt or Iron catalyst | Solvent-free redox condensation. | organic-chemistry.org |

| o-phenylenediamines, D-Glucose | None (oxidative cyclization) | Biorenewable C1 source, water as solvent. | organic-chemistry.org |

| N-benzyl-2-pyrrole carboxylic acids, 4-substituted-1,2-phenylenediamines | Polyphosphoric acid (PPA) | Used for synthesizing 2-substituted benzimidazoles. | nih.gov |

Ring transformation provides an alternative route to the benzimidazole scaffold, starting from other heterocyclic systems. These methods often involve complex rearrangements and cyclizations. One notable strategy involves the palladium-catalyzed reaction of N-(o-halophenyl)imidoyl chlorides or the corresponding imidates with various N-nucleophiles. acs.org These precursors can be transformed into structurally diverse benzimidazole products. acs.org

Another class of ring transformations involves oxidative cyclizations. mdpi.com For example, ring-fused benzimidazoles can be synthesized via the Oxone-mediated ring-closure of 2-(morpholin-4-yl)aniline. mdpi.com Similarly, sequential amination of nitrosoarenes with alicyclic amines followed by oxidative cyclization can yield ring-fused benzimidazoles. mdpi.com Non-redox cyclizations are also possible; for instance, o-haloarylamidines can undergo cyclization to give ring-fused benzimidazoles using a CuI catalyst or a strong base. mdpi.com

Functionalization with Chloroformate Equivalents

Once the benzimidazole precursor is synthesized, the next critical step is the introduction of the carbonochloridate (B8618190) group. This is typically achieved through acylation reactions using chloroformate equivalents. The reactivity of the benzimidazole ring allows for acylation at either the nitrogen or carbon atoms, depending on the reaction conditions and the specific reagents used.

The reaction of benzimidazole derivatives with chloroformates, such as ethyl chloroformate, is a key step in producing compounds like 1H-Benzimidazol-2-yl carbonochloridate. These reactions primarily result in N-acylation due to the nucleophilicity of the ring nitrogen atoms.

N-acylation is the most common outcome when benzimidazoles react with chloroformates. The nitrogen atom of the imidazole ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the chloroformate. This results in the formation of a carbamate (B1207046) linkage at the N-1 position.

An example of this reactivity is seen in the condensation of 2-hydrazinobenzimidazole with ethyl chloroformate, which leads to the formation of a 1,2,4-triazolo-fused ketone, illustrating the high reactivity of the nitrogen centers toward acylation. oup.com While not a simple N-acylation, it demonstrates the principle of chloroformate reaction at a nitrogen site. A more direct analogy is the N-acylation of BCP-sulfoximines with ethyl chloroformate, which serves as a general model for this type of transformation. researchgate.net Copper-catalyzed reactions can also be used to achieve N-acylation; using CuBr as a catalyst with pyridine (B92270) as a base, benzimidazoles react with phenylacetic acids to yield tertiary amides, a related acylation process. rsc.org

| Substrate | Acylating Agent | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| 2-Hydrazinobenzimidazole | Ethyl chloroformate | Condensation/Cyclization | 1,2,4-Triazolo-fused ketone | oup.com |

| Benzimidazoles | Phenylacetic acids | CuBr / Pyridine | Tertiary amides | rsc.org |

| BCP-sulfoximines | Ethyl chloroformate | - | N-acylated sulfoximine | researchgate.net |

C-acylation of benzimidazoles is less common than N-acylation, particularly with highly reactive reagents like chloroformates. The electron-rich nature of the benzene portion of the molecule can, under specific conditions, allow for electrophilic substitution. However, direct C-acylation at the C-2 position with a chloroformate to form the target compound is challenging due to the competing and more favorable N-acylation.

Research into chemoselective acylation has shown that it is possible to direct acylation to a carbon atom of the benzimidazole ring system. For instance, a copper-catalyzed aerobic oxidative decarboxylative tandem protocol has been developed for the acylation at the C(sp²)–H bond of benzimidazoles using phenylacetic acids. rsc.org This reaction, using a Cu(OAc)₂/K₂CO₃/BF₃·Et₂O catalytic system, leads to the formation of a fused five-membered heterocycle, demonstrating that C-H activation and subsequent C-C bond formation on the benzimidazole core is feasible. rsc.org While this example does not use a chloroformate, it establishes the principle that C-acylation on the benzimidazole ring can be achieved under specific catalytic conditions, suggesting a potential, albeit complex, pathway towards C-functionalized derivatives.

Utilization of Phosgene (B1210022) or Phosgene Surrogates

The formation of the carbonochloridate functional group from an alcohol or a phenol (B47542), in this case, the hydroxyl group of 2-hydroxybenzimidazole (B11371) (the tautomeric form of benzimidazol-2-one), necessitates the use of a carbonylating agent. Historically, phosgene (COCl₂) has been the reagent of choice for this transformation. However, due to its extreme toxicity and gaseous nature, safer, solid, or liquid alternatives, known as phosgene surrogates, are now predominantly employed in laboratory and industrial settings.

The most common and effective surrogate for this purpose is bis(trichloromethyl) carbonate, more commonly known as triphosgene (B27547) . nih.govgoogle.com Triphosgene is a stable, crystalline solid that, under specific reaction conditions, decomposes to generate three equivalents of phosgene in situ. nih.gov This controlled release mitigates the hazards associated with handling gaseous phosgene directly. Another phosgene surrogate that can be utilized is diphosgene (trichloromethyl chloroformate), a liquid that also offers a safer alternative to phosgene gas.

Optimization of Reaction Conditions for Carbonochloridate Formation

The successful synthesis of this compound hinges on the careful control of several reaction parameters. These include the choice of solvent, the use of a base as a catalyst and acid scavenger, and the regulation of temperature and reaction time.

Solvent Effects

The selection of an appropriate solvent is critical to ensure the solubility of the reactants and to facilitate the reaction while minimizing side reactions. For the synthesis of chloroformates from alcohols or phenols using triphosgene, aprotic solvents are generally preferred.

Commonly used solvents include:

Toluene : Often used in the synthesis of aryl and alkyl chloroformates. google.com

Tetrahydrofuran (THF) : A versatile solvent for a wide range of organic reactions.

Dichloromethane (DCM) : A common solvent for reactions involving phosgene surrogates.

The choice of solvent can influence the reaction rate and the solubility of the starting materials and the product. For a substrate like 2-hydroxybenzimidazole, which possesses both a hydroxyl group and a heterocyclic ring system, empirical testing is often necessary to identify the optimal solvent that provides good solubility and reaction kinetics.

Base Catalysis

The reaction between an alcohol and phosgene or a surrogate generates hydrochloric acid (HCl), which must be neutralized to drive the reaction to completion and prevent potential acid-catalyzed side reactions or degradation of the product. Therefore, the addition of a base is crucial. The base can act as both a catalyst and an acid scavenger.

Several types of bases can be employed:

| Base Type | Examples | Role | Reference |

| Inorganic Bases | Sodium Carbonate (Na₂CO₃), Potassium Carbonate (K₂CO₃) | Acts as an effective and mild acid scavenger. | google.com |

| Tertiary Amines | Pyridine, Triethylamine (B128534) (NEt₃), Diisopropylethylamine (DIPEA) | Serve as both catalysts and acid scavengers. Pyridine is a particularly effective catalyst for chloroformate formation from triphosgene. | google.com |

| Amide-type | N,N-Dimethylformamide (DMF) | Often used in catalytic amounts, it can form a Vilsmeier-type intermediate with phosgene, which is a highly reactive acylating agent. | google.com |

The choice of base is critical. While stronger amine bases like triethylamine can be effective, they can also promote the formation of side products if not used carefully. Milder inorganic bases like sodium carbonate are often a good choice to minimize such side reactions. google.com The basicity of the benzimidazole nitrogen atoms themselves might also play a role in the reaction, potentially influencing the choice and stoichiometry of the external base required.

Temperature and Time Parameters

Temperature control is a key aspect of synthesizing chloroformates, which are often thermally sensitive. The reaction is typically carried out at low temperatures to minimize the formation of undesired byproducts and to control the exothermic nature of the reaction.

A general procedure involves cooling the reaction mixture, often to 0°C or even lower, before the addition of the reactants. google.com The reaction is then allowed to proceed at this low temperature or slowly warm to room temperature. The progress of the reaction is monitored over time, typically by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the point of completion.

The reaction time can vary from a few hours to overnight, depending on the reactivity of the substrate and the specific conditions employed. For instance, in the synthesis of phenyl chloroformate from phenol and triphosgene, the reaction is often stirred for several hours at 0°C. google.com

Purification and Isolation Techniques for Carbonochloridate Intermediates

This compound is a reactive intermediate and its purification requires careful handling to avoid decomposition. The purification strategy will depend on the physical properties of the compound and the nature of the impurities present.

A typical workup procedure following the completion of the reaction involves:

Filtration : If an insoluble inorganic base like sodium carbonate is used, it can be removed by simple filtration. google.com

Aqueous Wash : The reaction mixture may be washed with cold water or brine to remove any remaining water-soluble byproducts and salts. This step must be performed cautiously as the carbonochloridate is susceptible to hydrolysis.

Drying : The organic layer is then dried over an anhydrous drying agent such as sodium sulfate (B86663) or magnesium sulfate.

Solvent Removal : The solvent is removed under reduced pressure, typically using a rotary evaporator, at a low temperature to avoid thermal decomposition of the product.

Due to the reactive nature of the carbonochloridate, further purification by methods such as column chromatography on silica (B1680970) gel might be challenging and could lead to decomposition. If necessary, such purification would need to be carried out rapidly with a non-polar eluent system and at low temperatures. In many synthetic sequences, the crude this compound is often used directly in the next step without extensive purification to minimize losses.

Reactivity and Transformational Chemistry of 1h Benzimidazol 2 Yl Carbonochloridate

Nucleophilic Substitution Reactions

Nucleophilic substitution is the most fundamental reaction pathway for 1H-Benzimidazol-2-yl carbonochloridate (B8618190). The chlorine atom is an excellent leaving group, facilitating the addition-elimination mechanism with various nucleophiles such as amines, alcohols, and thiols. These reactions provide straightforward access to a diverse array of C2-functionalized benzimidazoles.

Amine Reactions: Formation of Carbamates and Ureas

The reaction of 1H-Benzimidazol-2-yl carbonochloridate with primary or secondary amines is a robust method for the synthesis of N-substituted 1H-benzimidazol-2-yl carbamates. The lone pair of the amine nitrogen atom acts as the nucleophile, attacking the electrophilic carbonyl carbon. Subsequent elimination of a chloride ion and a proton (typically neutralized by a base) yields the stable carbamate (B1207046) product.

Table 1: Examples of Carbamate and Urea (B33335) Formation

| Reactant 1 | Reactant 2 (Amine) | Product Class |

| This compound | Primary Amine (R-NH₂) | N-Alkyl/Aryl-1H-benzimidazol-2-yl carbamate |

| This compound | Secondary Amine (R₂-NH) | N,N-Dialkyl/Aryl-1H-benzimidazol-2-yl carbamate |

| This compound | Ammonia (NH₃) | 1H-Benzimidazol-2-yl urea |

Alcohol Reactions: Generation of Carbonates

In a reaction analogous to that with amines, this compound readily reacts with alcohols and phenols to form stable carbonate esters. The reaction proceeds via nucleophilic attack from the alcohol's hydroxyl group on the carbonyl carbon, followed by the elimination of hydrogen chloride. A base, such as pyridine (B92270) or triethylamine (B128534), is typically added to scavenge the HCl byproduct.

This transformation is a direct and effective method for linking the benzimidazole (B57391) core to other molecules through a carbonate bridge. Research has shown that related benzimidazole acid chlorides, when reacted with alcohols at reflux temperatures, yield the corresponding ester products. nih.gov This establishes a clear precedent for the generation of carbonates from this compound. nih.govnih.gov

Table 2: Examples of Carbonate Formation

| Reactant 1 | Reactant 2 (Alcohol) | Product Class |

| This compound | Primary Alcohol (R-OH) | O-Alkyl 1H-benzimidazol-2-yl carbonate |

| This compound | Phenol (B47542) (Ar-OH) | O-Aryl 1H-benzimidazol-2-yl carbonate |

Thiol Reactions: Synthesis of Thiocarbonates and Related Species

Thiols, being potent sulfur nucleophiles, are expected to react with this compound to yield thiocarbonates. The mechanism mirrors that of amines and alcohols, involving the attack of the sulfur atom on the electrophilic carbonyl center and subsequent loss of the chloride leaving group. The resulting S-alkyl or S-aryl thiocarbonates are valuable synthetic intermediates.

While specific literature examples for the reaction of this compound with thiols are not extensively detailed, the high reactivity of chloroformates towards thiol nucleophiles is a well-established principle in organic synthesis. These reactions are crucial for creating linkages between the benzimidazole moiety and sulfur-containing molecules. nih.gov

Table 3: Examples of Thiocarbonate Formation

| Reactant 1 | Reactant 2 (Thiol) | Product Class |

| This compound | Alkyl Thiol (R-SH) | S-Alkyl 1H-benzimidazol-2-yl thiocarbonate |

| This compound | Aryl Thiol (Ar-SH) | S-Aryl 1H-benzimidazol-2-yl thiocarbonate |

Intramolecular Cyclization Pathways

The products derived from the nucleophilic substitution reactions of this compound can be designed to undergo subsequent intramolecular cyclization. This strategy is a powerful tool for constructing complex, fused heterocyclic systems where the benzimidazole ring is annulated with another ring structure.

Formation of Fused Heterocyclic Systems

By choosing a nucleophile that contains a second reactive site, a tandem substitution-cyclization sequence can be initiated. After the initial formation of the carbamate, urea, or carbonate, an intramolecular reaction between a suitable functional group on the newly introduced chain and one of the nitrogen atoms of the benzimidazole ring can occur, leading to the formation of a new ring fused to the parent heterocycle. This approach has been successfully employed to create a variety of polycyclic imidazole (B134444) systems. chemistryviews.org

A particularly significant application of this strategy is the synthesis of pyrimido[1,2-a]benzimidazoles, a class of compounds with recognized pharmacological importance. nih.govresearchgate.netnih.gov The general synthetic route often involves the reaction of a 2-aminobenzimidazole (B67599) with a bifunctional synthon, such as a β-keto ester or an α,β-unsaturated aldehyde, which contains both an electrophilic site for initial reaction and a group that can participate in ring closure. nih.gov

For example, the reaction of 2-aminobenzimidazole with β-keto esters can lead to the formation of pyrimido[1,2-a]benzimidazol-4-one derivatives. nih.gov The proposed mechanism involves an initial attack of the exocyclic amino group onto the ester carbonyl, followed by intramolecular cyclization of the endocyclic benzimidazole nitrogen onto the ketone carbonyl, and subsequent dehydration. A derivative formed from this compound could undergo a similar cyclization if the reacting nucleophile contains an appropriately positioned electrophilic center, thereby constructing the fused pyrimidine (B1678525) ring. nih.govrdd.edu.iqresearchgate.net

Table 4: Examples of Intramolecular Cyclization Reactions

| Starting Material Precursor | Reagent for Cyclization | Fused System Formed | Reference |

| 2-Aminobenzimidazole | β-Keto Esters | Pyrimido[1,2-a]benzimidazol-4-one | nih.gov |

| 2-Aminobenzimidazole | 4-Arylidene-2-phenyloxazolin-5-one | 2-Aryl-4-(phenyl-carbonylamino-methyl)-pyrimido[1,2-a]benzimidazol | researchgate.net |

| 2-Aminobenzimidazole | β-Bromo-α,β-unsaturated aldehydes | Pyrimido[1,2-a]benzimidazoles | nih.gov |

| 2-Aminobenzimidazole | Isoflavones | Pyrimido[1,2-a]benzimidazole derivatives | nih.gov |

Regioselectivity in Cyclization Reactions

Regioselectivity is a critical aspect in the synthesis of fused heterocyclic systems, as it determines the final arrangement of atoms in the ring system and, consequently, the properties of the molecule. In the context of cyclization reactions involving derivatives of this compound, the regiochemical outcome is dictated by the nature of the reacting functional groups and the reaction conditions.

For example, in the synthesis of benzimidazo[2,1-b]thiazoles from 2-mercaptobenzimidazole, the regioselectivity of the cyclization is a key factor. The reaction can proceed via different pathways, leading to isomeric products. The choice of reaction conditions, such as the use of visible light, can promote a distinct regioselective [3+2] cyclo-condensation.

While direct studies on the regioselectivity of cyclizations starting from this compound are not abundant, the principles can be inferred from related systems. The presence of multiple nucleophilic sites in benzimidazole derivatives (N1 vs. N3) can lead to different cyclization products. The substitution pattern on the benzimidazole ring and the nature of the cyclizing partner will influence which nitrogen atom participates in the ring closure.

Role as a Reagent in Carbonyl Chemistry

The primary role of this compound in organic synthesis is as a carbonylating agent. The acid chloride functionality is highly reactive towards a wide range of nucleophiles, enabling the facile introduction of a benzimidazole-2-carbonyl moiety. This is a key transformation for the synthesis of various esters and amides.

The reaction of the carbonochloridate with alcohols or phenols in the presence of a base will yield the corresponding esters. Similarly, reaction with primary or secondary amines will produce the corresponding amides. nih.gov This reactivity is analogous to the well-established use of other acyl chlorides in organic synthesis, such as in the Friedel-Crafts acylation of aromatic compounds. chemguide.co.uk The synthesis of amides from carboxylic acids or acid chlorides and diamines is a fundamental transformation in organic chemistry. nih.gov The use of this compound provides a direct route to amides and esters bearing the biologically relevant benzimidazole scaffold. The preparation of esters and amides from unprotected hydroxyaromatic and -aliphatic carboxylic acids has also been reported, highlighting the versatility of such transformations. nih.gov

Table 1: Examples of Carbonyl Chemistry with this compound Analogs

| Nucleophile | Product Type | General Reaction |

|---|---|---|

| Alcohol (R-OH) | Ester | Benzimidazole-COCl + R-OH → Benzimidazole-COOR + HCl |

| Amine (R-NH2) | Amide | Benzimidazole-COCl + R-NH2 → Benzimidazole-CONHR + HCl |

Palladium-Catalyzed Coupling Reactions Involving Functionalized Benzimidazoles

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Benzimidazole derivatives, functionalized at various positions, can participate in these reactions to create more complex molecular architectures. While this compound itself is not typically used directly in coupling reactions, it serves as a valuable precursor to functionalized benzimidazoles that are suitable substrates for such transformations.

For instance, the carbonochloridate can be converted to a 2-halobenzimidazole, which can then undergo Suzuki, Heck, or Sonogashira coupling reactions. youtube.com Alternatively, the benzimidazole ring can be halogenated at other positions, and these halogenated derivatives can be subjected to palladium-catalyzed couplings. The synthesis of 2-substituted benzimidazoles via palladium-catalyzed C-H functionalization/intramolecular C-S bond formation is a testament to the utility of these methods. pnrjournal.com

Palladium-catalyzed carbonylation reactions are also highly relevant. These reactions can introduce a carbonyl group into a molecule, often starting from an aryl or vinyl halide and carbon monoxide. rsc.orgnih.govdiva-portal.org A 2-chlorobenzimidazole (B1347102) derivative could potentially undergo palladium-catalyzed carbonylation to yield a benzimidazole-2-carboxylic acid derivative. The development of palladium catalysts for the α-arylation of 2-chloroacetates and 2-chloroacetamides further expands the scope of these coupling reactions for the synthesis of complex amides and esters. nih.gov

Table 2: Potential Palladium-Catalyzed Reactions with Benzimidazole Derivatives

| Coupling Reaction | Substrate 1 | Substrate 2 | Product Type |

|---|---|---|---|

| Suzuki Coupling | 2-Halobenzimidazole | Arylboronic acid | 2-Arylbenzimidazole |

| Heck Coupling | 2-Halobenzimidazole | Alkene | 2-Vinylbenzimidazole |

| Sonogashira Coupling | 2-Halobenzimidazole | Terminal alkyne | 2-Alkynylbenzimidazole |

Derivatization for Introduction of Complex Moieties

This compound is an excellent starting point for the derivatization of the benzimidazole scaffold to introduce complex molecular moieties. The reactivity of the carbonyl chloride group allows for the attachment of a wide variety of substituents through the formation of ester, amide, or thioester linkages.

For example, reacting the carbonochloridate with a complex alcohol or amine containing other functional groups or chiral centers can lead to the synthesis of intricate molecules with potential biological activity. The synthesis of novel benzimidazole derivatives often involves the introduction of various substituents at the N-1 and C-2 positions to explore their structure-activity relationships. The preparation of 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives is an example of such derivatization. researchgate.net

Furthermore, the benzimidazole ring itself can be further modified. The nitrogen atoms can be alkylated or arylated, and the benzene (B151609) ring can undergo electrophilic substitution reactions. These modifications, combined with the initial derivatization at the C-2 position via the carbonochloridate, provide a powerful strategy for creating a diverse library of benzimidazole-containing compounds. The synthesis of 2-substituted benzimidazole derivatives by reacting 2-chloromethyl benzimidazole with primary aromatic amines is a case in point. researchgate.net

Mechanistic Investigations of Reactions Involving 1h Benzimidazol 2 Yl Carbonochloridate

Elucidation of Reaction Mechanisms

Detailed experimental or computational studies elucidating the specific reaction mechanisms of 1H-Benzimidazol-2-yl carbonochloridate (B8618190) with various nucleophiles are not currently available in scientific literature.

Identification of Reaction Intermediates

There are no published reports on the direct observation, isolation, or spectroscopic characterization of reaction intermediates formed during chemical transformations involving 1H-Benzimidazol-2-yl carbonochloridate.

Kinetic Studies of Key Transformations

A search of chemical databases and academic journals did not yield any kinetic studies that have measured the reaction rates, determined rate laws, or investigated the influence of reaction conditions on the key transformations of this compound.

Computational and Theoretical Studies

Quantum Chemical Calculations (e.g., DFT) for Molecular Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the three-dimensional geometry and electronic landscape of benzimidazole (B57391) derivatives. nih.gov Methods such as B3LYP combined with basis sets like 6-31G(d,p) or 6-311++G(d,p) are commonly used to perform geometry optimization, frequency calculations, and to derive various molecular properties. mdpi.comnih.gov For 1H-Benzimidazol-2-yl carbonochloridate (B8618190), these calculations would predict bond lengths, bond angles, and dihedral angles, establishing the most stable spatial arrangement of the atoms.

The electronic properties of a molecule are key to understanding its reactivity. Frontier Molecular Orbital (FMO) theory is a critical aspect of this analysis.

Highest Occupied Molecular Orbital (HOMO): This orbital represents the ability of a molecule to donate an electron. For 1H-Benzimidazol-2-yl carbonochloridate, the HOMO is expected to be localized primarily on the electron-rich benzimidazole ring system.

Lowest Unoccupied Molecular Orbital (LUMO): This orbital signifies the ability to accept an electron. The LUMO is anticipated to be centered on the electron-deficient carbonochloridate group, particularly the carbonyl carbon, making it susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. acadpubl.eu Global reactivity descriptors, which can be calculated from HOMO and LUMO energies, provide further quantitative measures of reactivity.

Molecular Electrostatic Potential (MEP): MEP maps are visual representations of the charge distribution on a molecule's surface. They are invaluable for predicting reactive sites. acadpubl.eu For this compound, the MEP would show:

Negative potential (red/yellow): Regions of high electron density, expected around the nitrogen atoms of the imidazole (B134444) ring and the oxygen atom of the carbonyl group. These are sites prone to electrophilic attack.

Positive potential (blue): Regions of low electron density, anticipated around the acidic N-H proton and, most significantly, the carbonyl carbon. The carbonyl carbon is a primary site for nucleophilic attack. researchgate.net

Table 1: Predicted Global Reactivity Descriptors for this compound This table presents theoretical values based on principles from DFT studies on related benzimidazole derivatives.

| Parameter | Symbol | Typical Calculated Value (eV) | Significance |

|---|---|---|---|

| HOMO Energy | EHOMO | ~ -6.5 to -7.5 | Electron-donating ability |

| LUMO Energy | ELUMO | ~ -1.0 to -2.0 | Electron-accepting ability |

| Energy Gap | ΔE = ELUMO - EHOMO | ~ 4.5 to 5.5 | Chemical reactivity and kinetic stability |

| Chemical Hardness | η = (ELUMO - EHOMO) / 2 | ~ 2.2 to 2.8 | Resistance to change in electron configuration |

| Electronegativity | χ = -(EHOMO + ELUMO) / 2 | ~ 3.7 to 4.8 | Electron-attracting power |

| Electrophilicity Index | ω = χ² / (2η) | ~ 2.5 to 4.0 | Propensity to accept electrons |

The carbonochloridate functional group makes this compound a potent acylating agent. Theoretical calculations can map out the entire energy profile of its reactions, such as the acylation of an amine or alcohol. This involves identifying the structures and energies of reactants, intermediates, products, and, most importantly, the transition states (TS) that connect them. nih.gov

A typical reaction pathway analysis would involve:

Locating the Transition State: Computational methods can search for the saddle point on the potential energy surface that corresponds to the TS of the rate-determining step.

Calculating the Activation Energy: The energy difference between the reactants and the transition state (ΔG‡) determines the reaction rate. A lower activation energy implies a faster reaction.

Vibrational Analysis: A key confirmation of a true transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction coordinate. researchgate.net

For this compound reacting with a nucleophile (e.g., R-NH₂), the pathway would likely involve the nucleophilic attack on the carbonyl carbon, followed by the departure of the chloride leaving group. DFT studies can clarify whether this proceeds through a concerted or a stepwise mechanism involving a tetrahedral intermediate.

Conformational analysis of this compound focuses on the rotation around the single bond connecting the C2 atom of the benzimidazole ring to the carbonyl carbon. Different rotational isomers, or conformers, can have different energies and reactivities. Theoretical studies can model this rotation by systematically changing the relevant dihedral angle and calculating the energy at each step. rsc.org

The analysis would reveal the most stable conformer (the global minimum on the potential energy surface) and the energy barriers to rotation. nih.gov For this molecule, the planarity of the system would be influenced by potential steric hindrance between the carbonyl oxygen or chlorine atom and the N-H group of the imidazole ring. These conformational preferences are critical for understanding how the molecule might fit into an enzyme's active site or pack in a crystal lattice.

Spectroscopic Characterization through Theoretical Modeling (e.g., NMR, IR, MS)

Theoretical modeling is a powerful ally in the interpretation of spectroscopic data. By calculating spectra for a proposed structure, chemists can confirm assignments and gain deeper insight.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, typically used with DFT, is highly effective for predicting ¹H and ¹³C NMR chemical shifts. nih.govbeilstein-journals.org These calculations provide theoretical spectra that can be compared with experimental data to confirm the structure and assign specific resonances, which can be ambiguous due to the tautomerism of the benzimidazole ring. nih.gov

Table 2: Predicted Theoretical ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Predicted values are based on GIAO/DFT calculations and data from analogous benzimidazole structures.

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

|---|---|---|---|

| N-H | 12.0 - 13.0 | - | Broad singlet, position is solvent-dependent. |

| C2 | - | 145 - 155 | Quaternary carbon attached to the carbonyl group. |

| C=O | - | 160 - 170 | Carbonyl carbon, highly deshielded. |

| C4/C7 | 7.6 - 7.8 | 110 - 120 | Signals may be averaged due to tautomerism or distinct if the process is slow. |

| C5/C6 | 7.2 - 7.4 | 122 - 126 | |

| C3a/C7a | - | 135 - 142 | Fused quaternary carbons. |

IR Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption bands in an infrared (IR) spectrum. mdpi.com This is useful for identifying characteristic functional groups.

Table 3: Predicted Principal IR Vibrational Frequencies (cm⁻¹) for this compound Values are based on DFT calculations for related benzimidazole structures.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H stretch | 3100 - 3300 | Medium, Broad |

| Aromatic C-H stretch | 3000 - 3100 | Medium |

| C=O stretch (acid chloride) | 1770 - 1810 | Strong |

| C=N / C=C stretch (ring) | 1580 - 1620 | Strong-Medium |

| C-N stretch | 1300 - 1350 | Medium |

| C-Cl stretch | 650 - 850 | Strong |

Mass Spectrometry (MS): While direct prediction of mass spectra is complex, knowledge of chemical principles allows for the rationalization of fragmentation patterns observed in electron ionization (EI-MS). For this compound, the molecular ion peak (M⁺) would be observed. Subsequent fragmentation would likely proceed via the loss of stable neutral molecules or radicals. Key predicted fragmentation pathways include the loss of a chlorine radical (M⁺ - Cl), the loss of carbon monoxide (M⁺ - CO), or the cleavage of the entire carbonochloridate group to yield a stable 2-benzimidazolyl cation. journalijdr.comjournalijdr.comresearchgate.net The fragmentation of the benzimidazole ring itself, such as the loss of HCN, is also a characteristic pathway. journalijdr.com

Insights into Aromaticity and Tautomerism of the Benzimidazole Core

The benzimidazole core possesses two key features that are well-suited for theoretical study: aromaticity and tautomerism.

Tautomerism: The N-unsubstituted benzimidazole ring exists as a dynamic equilibrium of two tautomers, with the proton residing on either the N1 or N3 nitrogen atom. longdom.org This is known as annular prototropic tautomerism. nih.govresearchgate.net

1H-tautomer ⇌ 3H-tautomer

In symmetrically substituted benzimidazoles, these two forms are identical. However, in an unsymmetrically substituted ring or in a particular crystalline environment, one tautomer may be more stable than the other. Computational studies can predict the relative energies of the two tautomers and the energy barrier for the interconversion proton transfer. researchgate.net This equilibrium is fundamental to the chemistry of benzimidazole, as it affects its hydrogen bonding capabilities, spectroscopic signatures, and biological interactions. nih.gov

Aromaticity: The fusion of the benzene (B151609) and imidazole rings creates a stable, planar, 10-π-electron aromatic system. Aromaticity can be quantified using various theoretical descriptors, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). These calculations consistently confirm the high aromatic character of the benzimidazole core, which is the primary reason for its thermodynamic stability and planarity. The introduction of the carbonochloridate substituent at the C2 position is not expected to significantly disrupt the aromaticity of the core ring system.

Advanced Synthetic Applications and Methodological Development

Development of Novel Synthetic Protocols Utilizing 1H-Benzimidazol-2-yl Carbonochloridate (B8618190)

1H-Benzimidazol-2-yl carbonochloridate serves as a key reagent in the development of new synthetic methods, particularly for the construction of carbamates and ureas, which are crucial motifs in numerous biologically active compounds. researchgate.netorganic-chemistry.org Traditional methods for synthesizing these functional groups often rely on hazardous reagents like phosgene (B1210022) or isocyanates. researchgate.netthieme-connect.com The use of reagents like this compound offers a more stable and manageable alternative.

Research has focused on one-pot procedures for the synthesis of unsymmetrical ureas. tandfonline.com For instance, a general method involves the reaction of an amine with a chloroformate to form a carbamate (B1207046) intermediate, which then reacts with a second amine to yield the unsymmetrical urea (B33335). tandfonline.com Phenyl chloroformate is a commonly used reagent in this context. tandfonline.com The development of protocols using this compound would follow a similar logic, potentially offering advantages in terms of reactivity or selectivity.

The synthesis of N-aryl carbamates is another area of active development, with palladium-catalyzed methods showing promise for the cross-coupling of aryl halides with sodium cyanate (B1221674) in the presence of an alcohol. mit.eduorganic-chemistry.org While these methods provide direct access to aryl carbamates, the use of activated reagents like this compound could offer a complementary, metal-free approach for the synthesis of specific carbamate targets.

Recent advancements have also focused on the development of greener and more efficient methods for urea synthesis, avoiding hazardous reagents. thieme-connect.com These methods often involve the in-situ generation of reactive intermediates from stable precursors. This compound fits well within this paradigm, serving as a storable source for the "activated" carbonyl moiety required for carbamate and urea formation.

A notable application of related chloroformates is in the nickel-catalyzed decarboxylation of aryl carbamates to form aromatic amines. researchgate.netorganic-chemistry.orgresearchgate.net This reaction proceeds via the formation of an aryl carbamate from a phenol (B47542) and a chloroformate, which is then decarboxylated. organic-chemistry.org The use of this compound in such a sequence could provide a valuable tool for the conversion of phenols to anilines, a fundamental transformation in organic synthesis. researchgate.net

Table 1: Selected Synthetic Protocols and Key Features

| Protocol | Target Moiety | Key Reagents | Notable Features | Reference |

|---|---|---|---|---|

| One-Pot Urea Synthesis | Unsymmetrical Ureas | Amine, Chloroformate | Avoids isolation of carbamate intermediate | tandfonline.com |

| Palladium-Catalyzed Carbamoylation | N-Aryl Carbamates | Aryl Halide, NaOCN, Alcohol | Broad substrate scope | mit.eduorganic-chemistry.org |

| Green Urea Synthesis | N,N'-Alkyl Aryl Ureas | Carbamates, Amines | Avoids hazardous reagents like phosgene | thieme-connect.com |

| Decarboxylative Amination | Aromatic Amines | Phenol, Chloroformate, Ni-catalyst | Converts phenols to anilines | researchgate.netorganic-chemistry.org |

Application in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, represent a highly efficient approach to molecular construction. The application of this compound in MCRs is a promising yet underexplored area. Its ability to act as an activator for carboxylic acids or to generate reactive intermediates in situ could allow for its integration into known or novel MCRs. For example, in a modified Ugi or Passerini-type reaction, this compound could potentially be used to pre-activate a carboxylic acid component, facilitating its participation in the reaction cascade. However, specific examples of the use of this compound in MCRs are not prevalent in the current scientific literature.

Asymmetric Synthesis Involving Chiral Carbonochloridates

The incorporation of chirality into molecules is a cornerstone of modern pharmaceutical and materials science. While this compound itself is achiral, its derivatization with chiral alcohols would yield chiral carbonochloridates. These chiral reagents could then be employed in asymmetric synthesis to induce stereoselectivity.

A well-established strategy in asymmetric synthesis is the use of chiral auxiliaries. A chiral alcohol can be attached to a prochiral substrate via a linker, and subsequent diastereoselective reactions are controlled by the stereochemistry of the auxiliary. While not directly involving a benzimidazole-based chloroformate, research has shown the successful use of polymer-supported chiral auxiliaries, such as a derivative of (-)-8-phenylmenthol, in the asymmetric addition of nucleophiles to N-acyliminium ions. nih.gov In this approach, a polymer-supported chloroformate is used to attach the chiral auxiliary to the substrate. nih.gov This methodology highlights the potential for developing chiral, benzimidazole-containing reagents for similar applications.

The development of a chiral version of this compound, or its use in conjunction with chiral molecules, could open new avenues for the stereocontrolled synthesis of complex targets. For instance, reaction with a chiral amine could lead to a chiral carbamoyl (B1232498) chloride, which could then be used as a chiral derivatizing agent or as a building block in asymmetric synthesis.

Polymer-Supported Reagents and Solid-Phase Synthesis

Solid-phase synthesis has revolutionized the preparation of peptides, oligonucleotides, and small-molecule libraries by simplifying purification and allowing for the automation of synthetic processes. The immobilization of reagents and substrates on a polymer support is central to this methodology.

This compound is well-suited for adaptation to solid-phase synthesis. The benzimidazole (B57391) core provides a stable anchor point that can be attached to a polymer resin. The reactive carbonochloridate group would then be available for reaction with solution-phase reagents. This approach would facilitate the purification of the products, as the benzimidazole-derived byproducts would remain attached to the solid support.

The concept of using polymer-supported chloroformates is established in the literature. scribd.comresearchgate.net For example, a polymer-supported chloroformate resin can be generated in situ from a polymer-bound alcohol and triphosgene (B27547). scribd.com This activated resin can then be used to synthesize carbamates in a one-pot, sequential manner. scribd.com A similar strategy could be employed with a polymer-bound 2-hydroxybenzimidazole (B11371) to generate a solid-supported version of this compound.

Furthermore, polymer-supported chiral auxiliaries have been used effectively in solid-phase asymmetric synthesis. nih.govbvsalud.orgebi.ac.uk This demonstrates the feasibility of combining the principles of solid-phase synthesis and asymmetric induction, a strategy that could be enhanced by the unique properties of a benzimidazole-based scaffold. The development of a polymer-supported this compound would be a valuable addition to the toolkit of solid-phase organic synthesis.

Future Research Directions and Open Challenges in Benzimidazole Carbonochloridate Chemistry

Exploration of Undiscovered Reactivity Patterns

While 1H-Benzimidazol-2-yl carbonochloridate (B8618190) is a potent electrophile, its reaction chemistry remains narrowly explored. Future research should be directed toward uncovering novel reactivity patterns beyond its conventional use as a carbonylating agent for amines and alcohols.

One area of interest is its reaction with non-traditional nucleophiles. The exploration of reactions with carbon nucleophiles, such as organometallic reagents or enolates, could lead to the formation of novel benzimidazole-2-ketones, which are valuable precursors for more complex molecules. Furthermore, its reactivity with soft nucleophiles, like thiols and phosphines, could yield new classes of sulfur- and phosphorus-containing benzimidazole (B57391) derivatives with unique properties. mdpi.comnih.gov

Another avenue for investigation is the potential for this compound to participate in cycloaddition reactions. Given the appropriate reaction conditions and reaction partners, the carbonochloridate moiety could potentially act as a dienophile or dipolarophile, opening up synthetic routes to complex fused heterocyclic systems. The inherent reactivity of the benzimidazole core also presents opportunities for tandem reactions, where an initial reaction at the carbonochloridate group triggers a subsequent transformation on the benzimidazole ring itself. nih.gov

Development of Greener Synthetic Methods

The principles of green chemistry are increasingly integral to modern synthetic chemistry, aiming to reduce waste and minimize the use of hazardous substances. ijarsct.co.inchemmethod.comresearchgate.net The synthesis of 1H-Benzimidazol-2-yl carbonochloridate and its subsequent reactions often rely on traditional methods that may not be environmentally benign. A significant challenge and opportunity lie in the development of greener alternatives.

Future research should focus on developing synthetic routes that utilize environmentally friendly solvents, such as water or bio-derived solvents, and reduce reliance on chlorinated hydrocarbons. mdpi.comnih.gov Microwave-assisted synthesis and ultrasonic irradiation are promising techniques that can accelerate reaction times, improve yields, and reduce energy consumption. mdpi.comdoi.orgeurekaselect.com Moreover, the development of solvent-free reaction conditions is a key goal in green chemistry and should be a priority in the synthesis and application of this compound. eprajournals.comresearchgate.net

| Green Chemistry Approach | Potential Application in Benzimidazole Carbonochloridate Chemistry | Anticipated Benefits |

| Microwave-Assisted Synthesis | Accelerated synthesis of the title compound and its derivatives. | Reduced reaction times, higher yields, energy efficiency. eurekaselect.com |

| Aqueous Media | Use of water as a solvent for reactions involving the title compound. | Reduced toxicity, improved safety, lower cost. mdpi.com |

| Solvent-Free Reactions | Condensation and derivatization reactions performed without a solvent. | Minimized waste, simplified purification, reduced environmental impact. eprajournals.comresearchgate.net |

| Biocatalysis | Enzymatic reactions for the synthesis or derivatization of the compound. | High selectivity, mild reaction conditions, biodegradability of catalysts. ijarsct.co.in |

Innovative Catalyst Systems for Enhanced Selectivity

Catalysis is a cornerstone of modern organic synthesis, enabling reactions with high efficiency and selectivity. researchgate.net For this compound, the development of innovative catalyst systems is crucial for controlling its reactivity and achieving desired outcomes, particularly in the synthesis of complex molecules.

Future research should explore the use of a broader range of catalysts, including organocatalysts, which can offer unique selectivity profiles compared to traditional metal-based catalysts. The application of nanocatalysts and magnetically recoverable catalysts could also provide significant advantages in terms of catalyst efficiency and reusability. doi.orgdoi.org

A key challenge is to achieve regioselective functionalization of the benzimidazole ring in the presence of the highly reactive carbonochloridate group. Innovative catalyst systems could be designed to direct reactions to specific positions on the benzimidazole core, allowing for the synthesis of a wider array of substituted derivatives. beilstein-journals.orgnih.gov The use of Lewis acid catalysts, such as Erbium(III) trifluoromethanesulfonate, has already shown promise in the selective synthesis of substituted benzimidazoles and could be adapted for reactions involving the carbonochloridate. mdpi.combeilstein-journals.orgnih.govresearchgate.net

| Catalyst Type | Potential Application | Research Goal |

| Organocatalysts | Asymmetric transformations using the title compound. | Enantioselective synthesis of chiral benzimidazole derivatives. |

| Nanocatalysts | Enhanced reaction rates and yields in derivatization reactions. | Improved catalytic efficiency and reusability. nih.gov |

| Heterogeneous Catalysts | Simplified purification and catalyst recycling. | Development of sustainable and scalable synthetic processes. doi.org |

| Lewis Acids | Control of regioselectivity in functionalization reactions. | Selective modification of the benzimidazole scaffold. mdpi.comresearchgate.net |

Integration into Automated Synthesis Platforms

The integration of chemical synthesis with automated platforms, such as flow chemistry and high-throughput synthesis, offers numerous advantages in terms of efficiency, reproducibility, and safety. mdpi.comvapourtec.com The application of these technologies to the chemistry of this compound is a promising area for future research.

Flow chemistry, with its precise control over reaction parameters and enhanced heat and mass transfer, is particularly well-suited for handling highly reactive intermediates like carbonochloridates. mdpi.comresearchgate.net Developing flow-based protocols for the synthesis and in-situ derivatization of this compound would not only improve safety but also enable the rapid generation of compound libraries for screening purposes.

High-throughput synthesis platforms can be employed to explore a wide range of reaction conditions and substrates in parallel, accelerating the discovery of new reactions and the optimization of existing ones. researchgate.netcapes.gov.br The combination of automated synthesis with computational modeling and data analysis will be a powerful tool for advancing our understanding and application of this compound chemistry.

| Technology | Application to Benzimidazole Carbonochloridate | Key Advantages |

| Flow Chemistry | Continuous synthesis and derivatization. | Enhanced safety, precise reaction control, scalability. mdpi.comresearchgate.net |

| High-Throughput Synthesis | Rapid screening of reaction conditions and substrates. | Accelerated discovery and optimization of new synthetic methods. researchgate.netcapes.gov.br |

| Robotic Synthesis Platforms | Automated execution of multi-step synthetic sequences. | Increased efficiency, reproducibility, and data generation. |

Q & A

Q. What synthetic methodologies are recommended for preparing 1H-Benzimidazol-2-yl carbonochloridate, and how can reaction conditions be optimized?

The synthesis of benzimidazole derivatives typically involves cyclization reactions or functional group modifications. For example, 1H-Benzo[d]imidazole-2-carbaldehyde is synthesized using manganese(IV) oxide in dichloromethane (85% yield) or ruthenium catalysts with hydroperoxides (70% yield) . Adapting these methods, this compound could be synthesized via chlorination of a precursor (e.g., 2-hydroxybenzimidazole) using phosgene derivatives (e.g., triphosgene) under anhydrous conditions. Optimization should focus on:

- Catalyst selection : Transition-metal catalysts (e.g., Ru complexes) may improve regioselectivity.

- Solvent choice : Non-polar solvents (e.g., DCM) minimize side reactions.

- Temperature control : Low temperatures (0–5°C) reduce decomposition risks.

- Yield monitoring : Use TLC or HPLC to track reaction progress.

Q. How can researchers characterize the purity and structural integrity of this compound?

Key analytical techniques include:

- NMR spectroscopy : and NMR to confirm functional groups (e.g., carbonyl chloride at ~170 ppm in ) .

- Mass spectrometry : High-resolution MS to verify molecular ion peaks (e.g., [M+H] for CHClNO).

- Elemental analysis : Validate C, H, N, and Cl content.

- HPLC : Assess purity (>95% recommended for experimental reproducibility).

Q. What safety protocols are critical when handling this compound?

This compound’s reactivity (e.g., acylating agent) demands stringent safety measures:

- Personal protective equipment (PPE) : Gloves, goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation .

- First aid : For skin contact, wash with soap/water; for eye exposure, rinse ≥15 minutes with water .

- Storage : Anhydrous conditions at –20°C to prevent hydrolysis.

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software resolve structural ambiguities in benzimidazole derivatives?

Single-crystal X-ray diffraction (SCXRD) is critical for confirming molecular geometry. For example, 2-(1H-benzimidazol-2-yl)phenol was resolved using SHELXL-2013/4 (monoclinic P21/c space group) . Methodological steps:

- Crystallization : Use solvent diffusion (e.g., DCM/hexane) to grow high-quality crystals.

- Data collection : Employ synchrotron radiation for high-resolution data.

- Refinement : Apply SHELXL’s twin refinement for disordered structures .

- Validation : Check CIF files with PLATON or checkCIF for symmetry errors.

Q. What role do hydrogen-bonding patterns play in the supramolecular assembly of this compound?

Hydrogen bonds (H-bonds) dictate crystal packing and stability. Etter’s graph set analysis (e.g., motifs) can classify H-bond networks . For example, in (1H-Benzimidazol-2-yl)methanaminium perchlorate, NH···O interactions form chains with 18-crown-6 macrocycles . To analyze:

- Geometric parameters : Measure donor-acceptor distances (2.6–3.2 Å) and angles (>120°).

- Topology : Use Mercury or CrystalExplorer to visualize π-π stacking (3.6–4.0 Å centroid distances) .

Q. How can computational methods predict the reactivity of this compound in nucleophilic acyl substitution reactions?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model reaction pathways:

- Electrophilicity : Calculate Fukui indices () to identify reactive sites (e.g., carbonyl carbon).

- Transition states : Locate energy barriers for nucleophilic attack (e.g., by amines).

- Solvent effects : Include PCM models to simulate polar aprotic solvents (e.g., THF).

- Validation : Compare computed IR spectra with experimental data to confirm intermediates.

Q. What strategies mitigate decomposition during long-term storage of acyl chloride derivatives like this compound?

Decomposition pathways (hydrolysis, oxidation) require stabilization approaches:

- Lyophilization : Freeze-dry under vacuum to remove moisture.

- Additives : Use stabilizers (e.g., molecular sieves) in storage vials.

- Inert atmosphere : Store under argon or nitrogen in amber vials .

- Stability assays : Monitor via periodic NMR/HPLC over 6–12 months.

Methodological Notes

- Contradictions : While reports high yields with MnO, such conditions may not directly apply to carbonochloridates due to their higher reactivity. Pilot reactions at reduced scales are advised.

- Safety vs. Reactivity : Despite structural similarities to benzimidazole-carboxylic acids, carbonochloridates require stricter handling than their carboxylate counterparts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.